Maleimido-mono-amide-DOTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleimido-mono-amide-DOTA is a bifunctional chelating agent widely used in the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals. It is composed of a maleimide group and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which allows it to form stable complexes with various metal ions. This compound is particularly valued for its ability to form strong covalent bonds with thiol groups, making it an essential tool in targeted drug delivery and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimido-mono-amide-DOTA typically involves the reaction of DOTA with maleimide under controlled conditions. The process begins with the activation of DOTA, followed by its conjugation with maleimide to form the final product. The reaction is usually carried out in an aqueous medium at a pH of around 8.0 and room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in batch reactors, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions
Maleimido-mono-amide-DOTA primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for conjugation with various biomolecules .
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are thiol-containing compounds. The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (around 7.0 to 8.0) and room temperature .
Major Products Formed
The major products formed from reactions involving this compound are thiol-conjugated biomolecules. These conjugates are used in various applications, including targeted drug delivery and molecular imaging .
Scientific Research Applications
Mechanism of Action
Maleimido-mono-amide-DOTA exerts its effects through its ability to form stable complexes with metal ions and covalent bonds with thiol groups. The maleimide group reacts specifically with free sulfhydryl groups, while the DOTA moiety chelates metal ions. This dual functionality allows for precise targeting and delivery of therapeutic agents and imaging probes .
Comparison with Similar Compounds
Maleimido-mono-amide-DOTA is often compared with other bifunctional chelating agents such as:
Azido-mono-amide-DOTA: Similar in structure but contains an azido group instead of a maleimide group.
4-Aminobutyl-DOTA: Contains an amino group and is used for conjugation with carboxyl groups.
p-SCN-Bn-DTPA: Another bifunctional chelator used for labeling antibodies and peptides with metal ions.
This compound is unique due to its high specificity for thiol groups and its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various scientific and industrial applications .
Properties
Molecular Formula |
C22H35F6N6O9P |
---|---|
Molecular Weight |
672.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triaza-10-azoniacyclododec-1-yl]acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C22H34N6O9.F6P/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35;1-7(2,3,4,5)6/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37);/q;-1/p+1 |
InChI Key |
NOQSJCVIESTLJJ-UHFFFAOYSA-O |
Canonical SMILES |
C1CN(CCN(CCN(CC[NH+]1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.